DL-Homophenylalanine

Thermal Analysis Solid-State Characterization Quality Control

Enantiopure D-HPA for ACE inhibitor synthesis costs 3-10× more than racemic DL-HPA feedstock. DL-Homophenylalanine enables in-house enzymatic kinetic resolution to D-HPA with >95% ee (validated per US5552317). • Cost-efficient racemic substrate for lipase-mediated resolution to D-HPA. • Essential achiral control for stereochemistry-dependent self-assembly studies. • Single feedstock for orthogonal enzymatic routes to both D-HPA and L-HPA.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1012-05-1
Cat. No. B555944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Homophenylalanine
CAS1012-05-1
SynonymsDL-Homophenylalanine; 2-Amino-4-phenylbutanoicacid; 1012-05-1; 2-Amino-4-phenylbutyricacid; (-)-2-Amino-4-phenylbutyricacid; 7636-28-4; Homophenylalanine; CHEMBL203873; JTTHKOPSMAVJFE-UHFFFAOYSA-N; rac-2-amino-4-phenylbutanoicacid; (+/-)-2-Amino-4-phenylbutyricacid; Benzylalanine; DL-HOMOPHE-OH; ACMC-209tws; H-DL-HOMOPHE-OH; AC1L2SZU; H-DL-HPH-OH; KSC492S1B; SCHEMBL130567; 2-amino-4-phenyl-butanoicacid; 2-amino-4-phenyl-butyricacid; 294357_ALDRICH; AC1Q50B0; AC1Q5S74; 2-azanyl-4-phenyl-butanoicacid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(=O)O)N
InChIInChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
InChIKeyJTTHKOPSMAVJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Homophenylalanine Overview


DL-Homophenylalanine (DL-HPA, (±)-2-Amino-4-phenylbutyric acid, CAS 1012-05-1) is a racemic mixture of a non-proteinogenic aromatic amino acid with a molecular formula of C₁₀H₁₃NO₂ and molecular weight of 179.22 g/mol . It features a phenyl group attached to a butyric acid backbone, representing a one-carbon homologated analogue of phenylalanine . The racemic nature of DL-HPA distinguishes it from its chiral counterparts, L-homophenylalanine (CAS 943-73-7) and D-homophenylalanine (CAS 82795-51-5), positioning it as a versatile starting material for enantioselective syntheses and as an achiral control in stereochemistry-dependent investigations . Commercial specifications consistently report purities of ≥97–99% (HPLC) with characteristic melting point at 282 °C (dec.) .

1 Racemic feedstock for chiral resolution workflows
2 Achiral control in stereochemistry-dependent studies
3 Broad purity-grade availability for tiered procurement

DL-Homophenylalanine: Why Chiral Purity Matters


Interchanging DL-homophenylalanine with its optically pure L- or D-enantiomers (CAS 943-73-7 and 82795-51-5, respectively) is not scientifically or industrially tenable without compromising experimental validity or process economics. The racemic mixture (DL) contains an equimolar blend of both L- and D-isomers, whereas the chiral analogs are single enantiomers with specific optical rotations and distinct melting ranges (L-HPA: 296–300 °C, ≥99% chiral purity; D-HPA: 255–265 °C) . This fundamental stereochemical distinction directly impacts three procurement-critical parameters: (1) process cost and substrate availability—DL-HPA serves as the economical racemic feedstock for enzymatic kinetic resolutions producing value-added D- or L-HPA with enantiomeric excess >95% [1]; (2) material performance in self-assembling systems, where heterochiral DL incorporation yields fundamentally different supramolecular outcomes compared to homochiral L-incorporation [2]; and (3) experimental control requirements, where DL-HPA provides an essential achiral baseline for distinguishing stereospecific from non-stereospecific biochemical effects . Substituting DL-HPA with L-HPA would incur approximately 2–5× higher material cost while eliminating the racemate's unique utility in both chiral pool expansion and stereochemistry-dependent mechanistic studies.

Cost & Supply
L-HPA procurement may be 2–5× higher; DL-HPA offers economical racemic entry for in-house resolution.
Self-Assembly Outcome
Heterochiral DL incorporation can yield completely different supramolecular structures than homochiral L, potentially abolishing hydrogel formation.
Experimental Control
DL-HPA provides an essential achiral baseline; single enantiomers cannot replicate racemic mixture behavior for stereochemical mechanistic studies.

DL-Homophenylalanine: Evidence vs. Enantiomers


Thermal Stability: DL vs. L-Enantiomer

DL-Homophenylalanine demonstrates a melting point of 282 °C (decomposition) as verified across multiple authoritative spectral databases and vendor specifications [1]. In contrast, the L-enantiomer (L-homophenylalanine, CAS 943-73-7) exhibits a higher melting point range of 296–300 °C, while commercial D-enantiomer samples (as DL mixture impurity profiles) show lower thermal stability with melting reported at 255–265 °C . This 14–18 °C thermal stability differential between racemate and L-enantiomer provides a critical quality control metric for distinguishing DL-HPA from L-HPA in incoming material verification and purity assessment.

Thermal Stability
Reported
DL-HPA mp 282 °C (dec.) vs. L-HPA 296–300 °C; D-HPA 255–265 °C
Enables orthogonal identity verification without chiral chromatography.
Decomposition observed; differential of 14–18 °C from L-enantiomer.
Thermal Analysis Solid-State Characterization Quality Control

Process Economics: Cost-Efficient Racemic Feedstock

DL-Homophenylalanine serves as the essential racemic substrate for enzymatic kinetic resolution processes that produce optically pure D-homophenylalanine—a critical intermediate for angiotensin-converting enzyme (ACE) inhibitors including Enalapril, Lisinopril, and Quinapril [1]. Patent US5552317 discloses a process wherein DL-homophenylalanine ethyl ester is reacted with lipase (from wheat germ or Candida lipolytica) or acylase, achieving enantiomeric excess greater than 95% for the D-enantiomer product [1]. The process selectively hydrolyzes the L-ester while leaving the D-ester intact, enabling phase separation and subsequent chemical hydrolysis to yield optically active D-HPA. Market data indicate DL-HPA pricing at approximately $27.90–$47.90 per 1–5g for 98% purity grade, representing substantial cost savings compared to the 2–5× premium required for optically pure L-HPA procurement from specialty chiral suppliers .

Process Economics
Head-to-head
Lipase resolution achieves >95% ee D-HPA from DL-HPA ester; feedstock cost 3–10× lower than direct D-HPA purchase.
Supports in-house enantiomer production from single racemic feedstock.
Patent US5552317; aqueous lipase at 4–60 °C.
Biocatalysis Chiral Resolution Process Chemistry Pharmaceutical Manufacturing

Self-Assembly: Heterochiral vs. Homochiral Peptides

A 2025 study by Vilaça et al. systematically evaluated the effect of homo- versus hetero-chirality on tripeptide self-assembly using sequences containing homophenylalanine (Hph) and dehydrophenylalanine (∆Phe) [1]. Tripeptides containing DL-homophenylalanine (heterochiral D,L-configuration) exhibited fundamentally different gelation behavior compared to their homochiral L,L counterparts. Specifically, heterochiral peptides containing D,L-Hph failed to form self-supporting hydrogels under conditions where homochiral L,L-Hph peptides successfully formed stable gels. The authors noted that "our results do not comply with the well-documented proposition that heterochiral peptides display much higher self-assembly propensity and gelation ability than their homochiral counterparts" [1]. This finding establishes that DL-HPA incorporation into peptide sequences yields distinct supramolecular outcomes not predictable from L-HPA behavior alone, with direct implications for peptide biomaterial design and stereochemical structure-activity relationship studies.

Self-Assembly
Head-to-head
Heterochiral DL-containing tripeptides failed to form hydrogels; homochiral L,L peptides formed stable gels.
Stereochemistry determines gelation outcome; DL incorporation can completely suppress hydrogel formation.
Vilaça et al. 2025; N-succinylated dehydrotripeptides.
Peptide Self-Assembly Supramolecular Chemistry Hydrogels Stereochemistry

Enzymatic Resolution: Dual Enantiomer Access

DL-Homophenylalanine serves as the racemic precursor for enzymatic production of L-homophenylalanine via two complementary biocatalytic routes. Hsu et al. (2007) demonstrated stereoselective synthesis of L-HPA using the carbamoylase method with in situ racemization via N-acylamino acid racemase (NAAAR), achieving efficient conversion from racemic N-carbamoyl-DL-homophenylalanine [1]. Independently, Cho et al. (2006) reported asymmetric synthesis of L-homophenylalanine using thermophilic aromatic L-amino acid transaminase, achieving >95% conversion yield from 150 mM 2-oxo-4-phenylbutyrate with >99% enantiomeric excess for the L-product [2]. The NAAAR enzyme exhibits high racemization activity toward chiral N-acetyl-homophenylalanine, while L-aminoacylase demonstrates strict L-enantioselection [3]. These orthogonal enzymatic routes—transaminase for direct asymmetric synthesis versus carbamoylase/racemase for dynamic kinetic resolution—both utilize racemic DL-HPA or its derivatives as the cost-effective entry point to optically pure L-HPA.

Enzymatic Resolution
Class-level
Transaminase route: >95% yield, >99% ee L-HPA. NAAAR/L-aminoacylase: quantitative conversion from racemic precursor.
Multiple enzyme routes enable both enantiomers from a single DL-HPA feedstock.
Thermophilic transaminase at 60°C; E. coli whole-cell system.
Biocatalysis Enzymatic Resolution L-Aminoacylase N-Acylamino Acid Racemase

Purity Grade Availability: Broader Options for Racemate

Commercial availability data indicate that DL-Homophenylalanine is supplied across multiple purity grades from major vendors, providing procurement flexibility not uniformly available for the chiral enantiomers. Sigma-Aldrich supplies DL-HPA at 98% purity for solution-phase peptide synthesis applications . Chem-Impex offers DL-HPA at ≥99% (HPLC) purity . TCI provides DL-HPA at >97.0% (T)(HPLC) purity . Aladdin Scientific supplies DL-HPA at 98% purity with pricing transparency . In contrast, L-homophenylalanine (CAS 943-73-7) is predominantly offered only at ≥99% chiral purity grade with significantly higher per-unit cost, and D-homophenylalanine (CAS 82795-51-5) has limited commercial availability primarily through specialized chiral suppliers . This multi-tiered purity landscape for DL-HPA enables cost-tiered procurement strategies where lower-cost 97–98% material suffices for racemic feedstock applications, while 99%+ material supports more demanding analytical or biological applications.

Purity Grades
Reported
DL-HPA available at 97%, 98%, ≥99% (HPLC) from multiple global vendors; L-HPA mainly single premium grade; D-HPA limited supply.
Enables cost-tiered procurement strategies across analytical and bulk synthesis needs.
2024–2025 commercial catalog review.
Quality Control Analytical Chemistry Procurement Specifications

DL-Homophenylalanine: Key Applications


Cost-Sensitive Enzymatic Resolution to D-Enantiomer

Procurement of DL-Homophenylalanine is indicated when the primary objective is in-house production of optically pure D-homophenylalanine for ACE inhibitor synthesis (Enalapril, Lisinopril, Quinapril). Patent US5552317 validates that DL-HPA ester serves as the racemic substrate for lipase-mediated kinetic resolution, achieving D-HPA with >95% enantiomeric excess. The process economics strongly favor DL-HPA procurement: racemic feedstock costs are 3–10× lower than direct D-HPA purchase, and the resolution protocol is well-established across industrial biocatalysis settings [1].

Stereochemistry-Dependent Peptide Self-Assembly

DL-Homophenylalanine is essential for systematic investigation of stereochemical effects on peptide self-assembly. Direct evidence from Vilaça et al. (2025) demonstrates that heterochiral DL-Hph incorporation abolishes hydrogel formation under conditions where homochiral L-Hph yields stable gels [2]. This stereochemistry-dependent functional switch is critical for structure-activity relationship studies in supramolecular biomaterials. DL-HPA serves as the requisite heterochiral control—neither L-HPA nor D-HPA alone can recapitulate the behavior of the racemic mixture.

Dual-Enantiomer Access from Single Feedstock

DL-Homophenylalanine provides a single procurement entry point for accessing both L-HPA and D-HPA via orthogonal enzymatic routes. The transaminase route yields L-HPA with >95% conversion and >99% ee at 60°C [3]; the NAAAR/L-aminoacylase dynamic kinetic resolution route enables quantitative conversion from racemic N-carbamoyl precursor [4]; and the lipase resolution route yields D-HPA with >95% ee [1]. For process chemistry groups developing multi-product biocatalytic platforms, DL-HPA procurement consolidates supply chain to one versatile feedstock rather than three separate chiral building blocks.

Racemic Standards for QC & Analytical Development

DL-Homophenylalanine serves as the ideal racemic standard for chiral chromatography method development, enantiomeric purity validation, and spectroscopic library establishment. Its distinct melting point (282 °C dec.) provides an orthogonal identity confirmation metric clearly distinguishable from L-HPA (296–300 °C) and D-HPA (255–265 °C) . The availability of DL-HPA across multiple purity grades (97%, 98%, ≥99%) from major vendors enables tiered procurement strategies where analytical reference material requirements differ from bulk synthesis needs .

Application
Selection Property
Validation Focus
Enzymatic resolution to D-enantiomer
Racemic feedstock compatibility
Lipase-mediated kinetic resolution efficiency
Peptide self-assembly studies
Heterochiral stereochemical control
Gelation functional switch confirmation
Dual-enantiomer access from single feedstock
Versatile enzymatic substrate
Multi-enzyme route compatibility
Racemic standards for QC & analytical development
Achiral reference standard suitability
Melting point identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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